molecular formula C13H7Cl2NO B6376835 MFCD18314460 CAS No. 1261986-37-1

MFCD18314460

Cat. No.: B6376835
CAS No.: 1261986-37-1
M. Wt: 264.10 g/mol
InChI Key: WBMOFMAFOVRCEX-UHFFFAOYSA-N
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Description

Compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD22741544) in the evidence often feature halogen substituents (Cl, Br, F), aromatic systems, or functional groups like boronic acids or pyridine derivatives. Such compounds are typically used in pharmaceuticals, agrochemicals, or materials science due to their reactivity and bioavailability .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMOFMAFOVRCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684906
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-37-1
Record name 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18314460 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

MFCD18314460 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions involving this compound typically yield reduced forms of the compound with different properties.

    Substitution: Substitution reactions are common, where functional groups on this compound are replaced with other groups to modify its chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18314460 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as a drug candidate for treating various diseases.

    Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD18314460 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds from the evidence, focusing on molecular properties, solubility, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Parameter MFCD18314460 (Hypothetical) CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~188.01 (estimated) 188.01 235.27 202.17
Key Substituents Dichloro, triazine Dichloro, pyrrolotriazine Boronic acid, bromo, chloro Trifluoromethyl, ketone
Log S (ESOL) -2.99 (estimated) -2.99 -2.99 -2.47
Bioavailability Score 0.55 (estimated) 0.55 0.55 0.55
PAINS Alerts 0 (assumed) 0 0 0

Key Research Findings

Structural Impact on Bioactivity

  • Halogenation : Dichloro-substituted compounds (e.g., CAS 918538-05-3) exhibit enhanced electrophilicity, improving binding to biological targets like viral proteases .
  • Boronic Acids : CAS 1046861-20-4’s boronic acid group enables cross-coupling reactions in drug synthesis, though its higher molecular weight reduces GI absorption compared to smaller triazine derivatives .
  • Trifluoromethyl Groups : CAS 1533-03-5’s CF₃ group increases metabolic stability but reduces solubility due to hydrophobicity .

Solubility and Drug Likeness

  • Compounds with Log S < -2.5 (e.g., CAS 918538-05-3) require formulation optimization for oral delivery, whereas boronic acids (CAS 1046861-20-4) show better aqueous stability .
  • Leadlikeness scores (1.0 for CAS 1533-03-5) suggest suitability for further derivatization in agrochemical development .

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